

An In-depth Technical Guide to 5-Bromopentanal: Chemical Properties and Reactivity Profile

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Compound of Interest

Compound Name: 5-bromopentanal

Cat. No.: B1354046

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Introduction: **5-Bromopentanal**, a bifunctional organic molecule, serves as a versatile building block in organic synthesis. Its structure, incorporating both an aldehyde and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the chemical properties and reactivity profile of **5-bromopentanal**, with a focus on data-driven insights and detailed experimental methodologies.

Chemical and Physical Properties

While experimentally determined physical properties for **5-bromopentanal** are not extensively reported in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a useful profile. It is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.^[1]

Table 1: Physical and Chemical Properties of **5-Bromopentanal**

Property	Value	Source
Molecular Formula	C ₅ H ₉ BrO	PubChem[1]
Molecular Weight	165.03 g/mol	PubChem[1]
CAS Number	1191-30-6	PubChem[1]
Appearance	Colorless to pale yellow liquid (presumed)	General knowledge
Boiling Point	Not experimentally determined; likely higher than pentanal due to the bromine atom.[2]	Inferred
Melting Point	Not experimentally determined	
Density	Not experimentally determined	
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3] Insoluble in water.	Inferred
Storage	Store under an inert atmosphere (nitrogen or argon), protected from light and heat, at temperatures of 2-8 °C.[3][4][5]	Multiple sources

Synthesis of 5-Bromopentanal

The most common and effective method for the synthesis of **5-bromopentanal** is the oxidation of 5-bromopentanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions, which are compatible with the aldehyde functional group.[3][4]

Experimental Protocol: Swern Oxidation of 5-Bromopentanol

This protocol is a general representation of a Swern oxidation and should be adapted and optimized for specific laboratory conditions.

Materials:

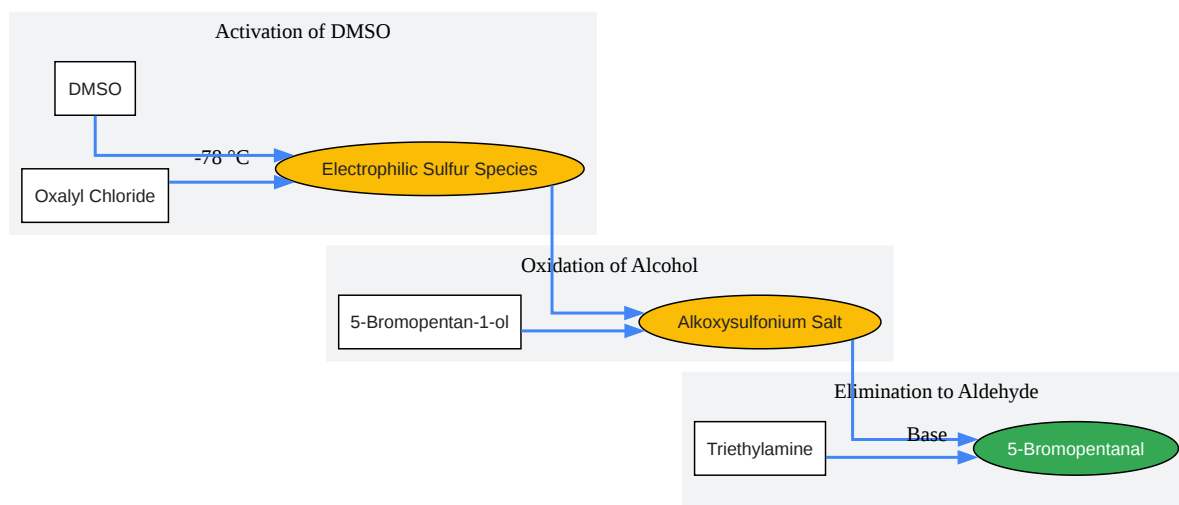
- 5-bromopentan-1-ol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂), anhydrous
- Hexanes
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of dimethyl sulfoxide (2.2 to 3.0 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C.
- Stir the mixture for 15-30 minutes at -78 °C.

- Slowly add a solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous dichloromethane, again keeping the internal temperature below -60 °C.
- Stir the reaction mixture for 30-60 minutes at -78 °C.
- Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
- After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude **5-bromopentanal**.
- The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Workflow for Swern Oxidation:



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Caption: Workflow for the synthesis of **5-bromopentanal** via Swern Oxidation.

Reactivity Profile

The reactivity of **5-bromopentanal** is dictated by its two functional groups: the aldehyde and the primary alkyl bromide. This dual functionality allows for a variety of transformations, making it a valuable synthetic intermediate.

Reactions of the Aldehyde Group

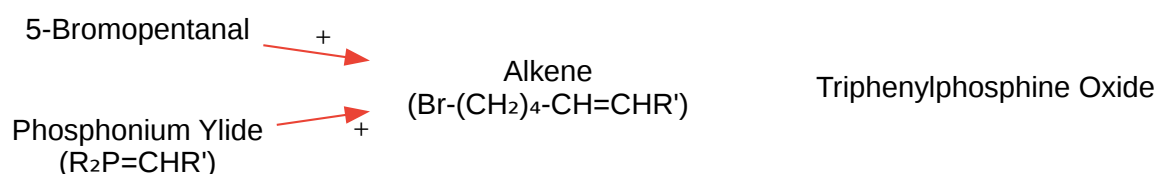
The aldehyde group in **5-bromopentanal** is susceptible to nucleophilic attack and oxidation.

- **Oxidation:** Like many aldehydes, **5-bromopentanal** is prone to oxidation to the corresponding carboxylic acid, 5-bromopentanoic acid. This can occur upon exposure to air, and therefore, the compound should be stored under an inert atmosphere.^{[3][4]} To remove

any carboxylic acid impurity, the aldehyde can be dissolved in an organic solvent and washed with a mild base such as saturated aqueous sodium bicarbonate solution.[4]

- Wittig Reaction: The aldehyde can undergo a Wittig reaction to form an alkene. This reaction is a powerful tool for carbon-carbon double bond formation.

General Reaction Scheme for Wittig Reaction:



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Caption: General scheme of the Wittig reaction with **5-bromopentanal**.

Experimental Protocol: Wittig Reaction with **5-Bromopentanal** (General Procedure)

- Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.
- Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
- Slowly add a solution of **5-bromopentanal** in the same anhydrous solvent to the ylide solution.
- Allow the reaction to stir at low temperature for a specified time and then warm to room temperature.
- Quench the reaction with a suitable reagent (e.g., water, saturated aqueous ammonium chloride).
- Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

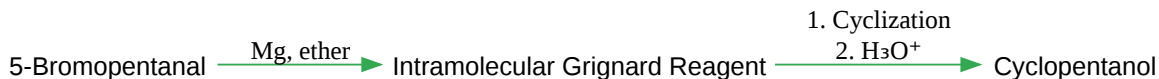
- Purify the resulting alkene by column chromatography.

Reactions of the Carbon-Bromine Bond

The primary alkyl bromide in **5-bromopentanal** is a good leaving group and can participate in nucleophilic substitution and organometallic reactions.

- Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles to introduce various functional groups at the 5-position.
- Grignard Reaction (Intramolecular): A particularly interesting reaction of **5-bromopentanal** is its intramolecular Grignard reaction. Treatment with magnesium metal in an ethereal solvent generates a Grignard reagent at the 5-position, which then undergoes a nucleophilic attack on the aldehyde carbonyl group, leading to the formation of a cyclic alcohol, cyclopentanol, after acidic workup.[6][7]

Reaction Scheme for Intramolecular Grignard Reaction:



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Caption: Intramolecular Grignard reaction of **5-bromopentanal**.

Experimental Protocol: Intramolecular Grignard Reaction of **5-Bromopentanal** (General Procedure)

- Ensure all glassware is rigorously dried.
- In a flame-dried flask under an inert atmosphere, add magnesium turnings.
- Add a solution of **5-bromopentanal** in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.
- The reaction is often initiated by gentle heating and then proceeds exothermically. Maintain a gentle reflux by controlling the addition rate.

- After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
- Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting cyclopentanol by distillation or column chromatography.

Biological Activity Profile

Currently, there is no specific information available in the public domain regarding the signaling pathways or direct biological activities, such as enzyme inhibition or cytotoxicity, of **5-bromopentanal**. Its primary role reported in the scientific literature is as a synthetic intermediate in the preparation of more complex molecules that may have biological relevance. [8] Further research would be required to elucidate any intrinsic biological effects of **5-bromopentanal** itself.

Conclusion

5-Bromopentanal is a valuable bifunctional molecule in organic synthesis, offering a range of possibilities for constructing complex molecular architectures. Its aldehyde and alkyl bromide functionalities can be manipulated selectively or in tandem to achieve desired synthetic outcomes. While a detailed experimental characterization of its physical properties is not fully available, its reactivity is well-understood within the context of aldehyde and haloalkane chemistry. The protocols and reactivity profile presented in this guide provide a solid foundation for researchers and scientists to effectively utilize **5-bromopentanal** in their synthetic endeavors. Further investigation into its potential biological activities could open new avenues for its application in drug discovery and development.

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